Pyridine-2-carbonyl chloride
Description
Significance in Modern Chemical Transformations
The importance of pyridine-2-carbonyl chloride in contemporary organic chemistry lies in its ability to introduce the picolinoyl group into various molecular scaffolds. This functional group is a key component in numerous biologically active compounds and advanced materials. The reactivity of the acyl chloride group, combined with the electronic properties of the pyridine (B92270) ring, allows for a broad range of chemical transformations, making it a staple in the synthetic chemist's toolbox.
Role as a Versatile Acylating Reagent in Organic Synthesis
As a versatile acylating reagent, this compound is widely employed in the formation of esters, amides, and other carbonyl derivatives. Its utility extends to the synthesis of complex molecules where the introduction of a pyridine moiety is crucial for achieving desired biological activity or material properties. lookchem.comwikipedia.org The compound's ability to react with a wide range of nucleophiles under relatively mild conditions further enhances its versatility in organic synthesis. cymitquimica.com
Structural Features Governing Reactivity (e.g., Electron-Withdrawing Pyridine Ring Influence)
The reactivity of this compound is governed by the interplay of its structural features. The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is a key factor in its efficacy as an acylating agent. The pyridine ring itself can also participate in or influence reactions, for example, through its ability to coordinate with metal ions. wikipedia.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Synonyms | 2-Pyridinecarbonyl chloride, Picolinoyl chloride lookchem.comnih.govclearsynth.com |
| CAS Number | 29745-44-6 nih.govchemspider.com |
| Molecular Formula | C6H4ClNO nih.gov |
| Molecular Weight | 141.55 g/mol nih.gov |
| Appearance | White to light yellow crystalline powder lookchem.com |
| Boiling Point | 204.1°C at 760 mmHg lookchem.com |
| Melting Point | 123°C (for hydrochloride salt) jk-sci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAYJRPASWETSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing Processes
The synthesis of pyridine-2-carbonyl chloride can be achieved through several methods, both on a laboratory and industrial scale.
A common laboratory-scale synthesis involves the reaction of picolinic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. This reaction effectively converts the carboxylic acid group into the more reactive acyl chloride.
Industrial manufacturing processes may employ similar chemistry but are optimized for large-scale production, often focusing on cost-effectiveness and efficiency. For instance, the reaction of a pyridine (B92270) derivative with a chlorinating agent in a suitable solvent is a typical approach.
Mechanism of Action in Acylation Reactions
The primary role of pyridine-2-carbonyl chloride in organic synthesis is to act as an acylating agent, a process that proceeds through a nucleophilic acyl substitution mechanism.
The reaction is initiated by the attack of a nucleophile (such as an alcohol or an amine) on the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the regeneration of the carbonyl double bond and the formation of the acylated product (an ester or an amide).
The pyridine (B92270) nitrogen atom can also play a role in catalysis, particularly in reactions where it can act as a proton acceptor or a Lewis base, thereby activating the substrate or stabilizing intermediates.
Advanced Applications in Organic Synthesis
Building Blocks for Complex Heterocyclic Systems
The reactivity of the acyl chloride function makes Pyridine-2-carbonyl chloride an excellent starting point for elaborating more complex heterocyclic structures. It readily undergoes reactions with nucleophiles, providing a straightforward method for introducing the picolinoyl group into various molecular frameworks.
The most prominent application of this compound is in the synthesis of pyridine-based amides through acylation of primary and secondary amines. This reaction is fundamental for creating a diverse range of compounds, from simple carboxamides to complex chiral macrocycles. The reaction of pyridine-2,6-dicarbonyl dichloride, a related derivative, with amino acids like D-alanyl methyl ester, yields the corresponding bis-amides. umt.edu.myresearchgate.net This conventional acid chloride method typically involves reacting the acyl chloride with the amine in a suitable solvent like dichloromethane (B109758), often in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. umt.edu.myresearchgate.net This approach has been successfully used to prepare a series of monoamide ligands by reacting acyl chloride precursors with various aminopyridines, achieving yields between 70-88%. umt.edu.my
Similarly, the synthesis of imides is readily achievable. For instance, reacting a bishydrazide, formed from pyridine-2,6-dicarbonyl dichloride, with phthalic anhydride (B1165640) in refluxing glacial acetic acid yields the corresponding imide derivative. umt.edu.myresearchgate.net More direct routes involve the synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide imides, which are valuable as potential ligands. rsc.org These syntheses highlight the role of pyridine-based acyl chlorides as reliable precursors for constructing both amide and imide functionalities, which are core components of many larger, functional molecules. umt.edu.myresearchgate.netrsc.org
Table 1: Representative Synthesis of Pyridine-Based Amides and Imides
| Precursor | Reagent(s) | Product | Reference(s) |
| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, Triethylamine | 2,6-bis-(methyl-D-alanylcarbonyl)pyridine carboxylate | umt.edu.myresearchgate.net |
| 6-(methoxycarbonyl)pyridine-2-carboxylic acyl chloride | 2-amino-3-methyl pyridine (B92270), Triethylamine | 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | umt.edu.my |
| Pyridine-2,6-dicarbonyl dichloride derived bis-hydrazide | Phthalic anhydride | Pyridine-based imide derivative | umt.edu.myresearchgate.net |
| 2-Pyridinecarbonyl chloride | 2-Pyridinecarboxamide | N-(pyridine-2-carbonyl)pyridine-2-carboxamide | rsc.org |
This compound is instrumental in synthesizing highly functionalized pyridine and bipyridine derivatives, which are not easily accessible through other methods. nih.gov The N-acylation of β-ketoenamines with picolinic acid chloride, for example, produces β-ketoenamides. nih.gov These intermediates can then undergo cyclocondensation to form 4-hydroxypyridine (B47283) derivatives, which can be further functionalized. nih.gov
This strategy allows for the creation of unsymmetrically substituted bipyridine derivatives. nih.gov The resulting functionalized pyridines, such as 4-nonafloxy-substituted bipyridines, are excellent precursors for subsequent palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. nih.gov This multi-step approach demonstrates how this compound serves as an initial building block to construct a complex scaffold that is then modified to introduce a variety of substituents, leading to a library of specifically tailored pyridine derivatives. nih.gov Methodologies for synthesizing functionalized pyridines continue to evolve, with transition-metal-catalyzed procedures offering new and valuable routes to these important azaheterocycles. mdpi.com
Table 2: Examples of Functionalized Pyridine Derivatives from this compound Precursors
| Intermediate from Acyl Chloride | Reaction Type | Subsequent Functionalization | Final Product Class | Reference(s) |
| β-Ketoenamide | Cyclocondensation / O-Nonaflation | Suzuki Coupling | Phenyl-substituted 2,2´-bipyridines | nih.gov |
| β-Ketoenamide | Cyclocondensation / O-Nonaflation | Sonogashira Coupling | Alkynyl-substituted 2,2´-bipyridines | nih.gov |
Synthesis of Pyridine-Based Amides and Imides
Precursors for Specialized Chemical Entities
Beyond general heterocyclic synthesis, this compound is a key precursor for molecules designed for specific, advanced functions in materials science, coordination chemistry, and medicinal chemistry.
The pyridine nucleus and the carbonyl group of this compound provide ideal donor atoms (N,O) for the coordination of metal ions. This makes it an excellent precursor for synthesizing ligands for supramolecular assemblies and coordination compounds. rsc.orgrsc.org For example, N-substituted pyridine hydrazide ligands can be synthesized from this compound and a hydrazide, which then readily form complexes with transition metals like Co(II), Ni(II), and Cu(II). rsc.org In these complexes, the ligand typically coordinates to the metal in a neutral bidentate fashion through the pyridine nitrogen and the carbonyl oxygen. rsc.org
The amides and imides derived from this compound are also widely used as ligands. umt.edu.myrsc.org Symmetrical and asymmetrical N-(pyridine-2-carbonyl)pyridine-2-carboxamide imides have been synthesized and structurally characterized as potential building blocks for creating super-architectures through self-assembly. rsc.org Similarly, pyridine-2,6-dicarboxamide scaffolds are well-established chelating ligands for a variety of metal cations and are a central topic in coordination chemistry. acs.org The synthesis of ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes further illustrates the versatility of pyridine-based structures in forming stable organometallic compounds. researchgate.netacs.org
Table 3: Examples of Ligands and Coordination Compounds from this compound
| Ligand Synthesized from Acyl Chloride | Metal Ion(s) | Resulting Compound Type | Reference(s) |
| Pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide | Co(II), Ni(II), Cu(II) | Octahedral and square planar metal complexes | rsc.org |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | - | Ligand for supramolecular self-assembly | rsc.org |
| 1,2-bis[6-methoxy carbonyl)pyridyl-2-carboxyamido]cyclohexane | - | Ligand for coordination polymers | d-nb.info |
| Pyridine-2,6-dicarboxylic esters (from dichloride) | Cu(II) | Mononuclear and binuclear Cu(II) pincer complexes | |
| Pyridine-functionalised N-heterocyclic carbenes | Ruthenium(II) | Ruthenium(II) carbonyl chloride complexes | researchgate.netacs.org |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. Pyridine-dicarboxylates are a common class of organic linkers, and this compound serves as a critical intermediate in their synthesis. While the acyl chloride itself is not typically used directly in the final MOF-forming reaction, it is used to build more complex, functionalized linkers.
A common strategy involves starting with a pyridine dicarboxylic acid, such as 6-(methoxycarbonyl) pyridine-2-carboxylic acid, and converting it to its highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride. umt.edu.myresearchgate.net This acyl chloride is then reacted with another molecule, such as an aminopyrimidine, to form an amide-functionalized linker. umt.edu.myresearchgate.net This new, more elaborate linker, which contains additional nitrogen atoms from the pyrimidine (B1678525) ring and an amide group, is then reacted with metal salts (e.g., cadmium nitrate) under solvothermal conditions to generate the final MOF structure. umt.edu.myresearchgate.net The inclusion of amide groups in the linker is particularly valuable as it introduces additional hydrogen-bonding sites, which can enhance the MOF's properties for applications like gas storage. umt.edu.my Various pyridine dicarboxylic acids, such as 2,5- and 2,3-pyridinedicarboxylic acid, are used to construct MOFs with diverse topologies and properties, underscoring the importance of their acyl chloride derivatives as synthetic intermediates. rsc.orgrsc.org
Table 4: Synthetic Progression to MOFs via Pyridine Acyl Chloride Intermediates
| Starting Material | Intermediate | Linker Synthesis Step | Final MOF (Example) | Reference(s) |
| 6-(methoxycarbonyl) pyridine-2-carboxylic acid | Acyl chloride derivative | Reaction with 2-aminopyrimidine | Cadmium-based 1D MOF | umt.edu.myresearchgate.net |
| 3,5-pyridinedicarboxylic acid | Acyl dichloride (implied) | Direct use in solvothermal reaction | Cd, Co, Zn, Ni-based MOFs | umt.edu.my |
| 2,5-pyridinedicarboxylic acid | Acyl dichloride (implied) | Direct use in solvothermal reaction | Zr, Ce, Hf-based UiO-66 type MOFs | rsc.org |
The picolinoyl scaffold is a feature of numerous biologically active compounds, and this compound is a key reagent for its incorporation. It serves as a building block for novel pharmaceuticals and agrochemicals. For instance, a series of chiral macrocyclic and linear pyridine carboxamides, synthesized from pyridine-2,6-dicarbonyl dichloride, have demonstrated antimicrobial properties. researchgate.net The biological activity in these compounds is often attributed to the presence of the nitrogen heterocyclic rings and the amide linkages. researchgate.net
Furthermore, this compound is used in the synthesis of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. The formation of an ester or amide linkage between a drug molecule (containing a hydroxyl or amino group) and a promoiety is a common prodrug strategy. This compound can be used to attach the picolinoyl group to a drug, potentially modifying its solubility, stability, or targeting. For example, the general reaction of an acid chloride with an alcohol (present on a drug molecule) in the presence of pyridine is a standard method for creating ester-based prodrugs. This strategy has been applied to synthesize prodrugs of various active agents, including antifungal triazoles and non-steroidal anti-inflammatory drugs (NSAIDs), to improve their properties.
Table 5: Examples of Biologically Relevant Molecules Synthesized Using Pyridine Acyl Chlorides
| Precursor | Reactant/Target | Resulting Compound/Class | Biological Relevance | Reference(s) |
| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, Hydrazine hydrate | Chiral macrocyclic and linear pyridine carboxamides | Antimicrobial agents | researchgate.net |
| Pyridine-2,6-dicarboxylic acid (as acyl chloride) | Aromatic amines | Pyridine-2,6-dicarboxamide derivatives | Neuroprotection, anticancer therapy (potential) | acs.org |
| Various Acid Chlorides | Salicylamide | N-benzoyl-2-hydroxybenzamides | Agents against P. falciparum, trypanosomes, leishmania | |
| 2-Acetoxy benzoyl chloride / Ibuprofen acid chloride | Paracetamol derivative | Ester prodrugs of Aspirin and Ibuprofen | Prodrugs with potentially reduced GI toxicity | |
| Flurbiprofen acid chloride | Amino acids | Amide prodrugs of Flurbiprofen | Prodrugs with potentially improved therapeutic index |
Intermediates for Metal-Organic Framework (MOF) Linkers
Development of Novel Synthetic Methodologies
The reactivity of the acyl chloride group in this compound, combined with the electronic properties of the pyridine ring, makes it a valuable reagent for developing new synthetic methods. Its utility extends beyond simple acylation to encompass more complex and efficient chemical transformations.
This compound and its derivatives are highly effective acylating agents for the synthesis of picolinamides and corresponding esters, which are prevalent motifs in pharmaceuticals and functional materials. Traditional methods often require harsh conditions, but modern strategies focus on achieving high efficiency under milder conditions.
The reaction of this compound with amines or alcohols is a fundamental approach to forming amides and esters, respectively. For instance, N-(pyridine-2-yl)picolinamide can be synthesized by reacting this compound (prepared in situ from picolinic acid) with 2-aminopyridine (B139424) in chloroform (B151607). sdiarticle3.com Similarly, derivatives like 4-chlorothis compound hydrochloride are used to produce amide analogues of complex molecules like sorafenib (B1663141) in good yields. mdpi.com In these reactions, a base such as triethylamine or pyridine is typically used to neutralize the HCl byproduct. ukm.edu.my
Esterification is likewise efficient. Pyridine-2,6-dicarbonyl dichloride, a related compound, reacts with alcohols like methanol (B129727) or phenol (B47542) in the presence of triethylamine (NEt3) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form the corresponding diesters. mdpi.comsemanticscholar.org These esters are valuable as O,N,O-pincer ligands in coordination chemistry. mdpi.comsemanticscholar.org The use of DMAP as a catalyst is a common strategy to accelerate acylation reactions involving less nucleophilic alcohols.
Detailed research has focused on optimizing these transformations for efficiency and substrate scope. The table below summarizes representative strategies.
| Reaction Type | Substrates | Key Reagents & Conditions | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|
| Amidation | 4-chlorothis compound hydrochloride, various primary amines | Nitrogen atmosphere, 72°C, 16h | Sorafenib amide analogues | Good | mdpi.com |
| Amidation | 6-(methoxycarbonyl)this compound, 2-amino-N-methylpyridines | Triethylamine, Dichloromethane, Reflux, 24h | Substituted pyridine-2-carboxamides | Not specified | ukm.edu.my |
| Amidation | Pyridine-2,6-dicarbonyl dichloride, 2-aminopyridine | Triethylamine, Dichloromethane, 0°C to RT, 6h | N,N'-Bis(2-pyridyl)pyridine-2,6-dicarboxamide | 60% | sdiarticle3.com |
| Esterification | Pyridine-2,6-dicarbonyl dichloride, 2-iodo-phenol | NEt3, 4-DMAP (cat.), Diethyl ether, Ice bath | bis(2-iodophenyl)pyridine-2,6-dicarboxylate | Not specified | mdpi.com |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials. While the highly reactive this compound is often too reactive for direct use in one-pot MCRs, its derivatives, particularly the corresponding aldehyde (pyridine-2-carboxaldehyde), are extensively used. This aldehyde is a direct synthetic descendant of the picolinic acid scaffold from which the acid chloride is also derived.
The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, can utilize pyridine-based N-formamides as carbonyl surrogates. rsc.org This demonstrates the integration of the pyridine-carbonyl structure into this classic MCR to produce α-acyloxycarboxamides. rsc.org Similarly, the Ugi reaction, a four-component reaction, has been adapted to incorporate pyridine-based building blocks. For example, heterocyclic acids derived from the Groebke–Blackburn–Bienaymé (GBB) three-component reaction can serve as the acid component in a subsequent Ugi reaction to create complex peptidomimetics containing an imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.orgbeilstein-journals.orgnih.gov
A novel palladium-catalyzed carbonylative MCR provides a modular route to pyrido[2,1-α]isoindoles. rsc.org This process involves the coupling of 2-bromopyridines with imines and carbon monoxide to generate a pyridine-based 1,3-dipole in situ. rsc.org This dipole then undergoes cycloaddition with an aryne, demonstrating a sophisticated integration of the pyridine scaffold into a catalytic MCR cascade. rsc.org
This compound and its derivatives serve as key ligands for the synthesis and modification of metal carbonyl complexes. Metal carbonyls are coordination complexes of transition metals with carbon monoxide (CO) ligands, which are fundamental in organometallic chemistry and catalysis. wikipedia.org
The derivatization often proceeds through pyridine-2-carboxaldehyde (pyca), which is readily prepared from the picolinic acid framework. Thermally induced substitution of CO ligands on metal carbonyls like [Mn(CO)₅Br] or [Re(CO)₅Br] with pyca yields stable crystalline complexes, such as [MnBr(CO)₃(pyca)]. rsc.orgrsc.org In these products, the pyca ligand coordinates in a bidentate κ²(N,O) fashion, chelating to the metal center through both the pyridine nitrogen and the aldehyde oxygen. rsc.orgrsc.org This chelation provides significant stability to the resulting complex.
These initial pyca-metal carbonyl complexes are valuable starting materials for further derivatization. For example, they can react with amino esters like ethylglycine to form iminopyridine complexes that contain a pendant amino ester arm. rsc.orgrsc.org The robustness of the κ²(N,O) pyca ligand allows it to remain coordinated during subsequent reactions, such as halide abstraction or ligand replacement, enabling the synthesis of a diverse range of neutral or cationic organometallic complexes. rsc.orgrsc.org
Integration into Multi-Component Reactions
Contributions to Materials Science and Specialty Chemicals
This compound and its difunctional analogue, pyridine-2,6-dicarbonyl dichloride, are crucial building blocks for the synthesis of advanced materials and specialty chemicals. Their ability to form robust amide and ester linkages allows for their incorporation into polymers, macrocycles, and ligands for functional metal-organic materials.
In coordination chemistry, these acyl chlorides are used to synthesize elaborate ligands. The reaction of pyridine-2,6-dicarbonyl dichloride with various heterocyclic amines leads to the formation of multidentate pyridine dicarboxamide ligands. rsc.org These ligands can coordinate with metal ions like copper(II) to form di-, tri-, and tetranuclear complexes, where the deprotonated amidic nitrogens participate in bonding. rsc.org Similarly, ester derivatives synthesized from the same dichloride act as O,N,O-pincer ligands, forming well-defined mononuclear and binuclear copper(II) complexes. mdpi.comsemanticscholar.org These complexes are studied for their magnetic and electrochemical properties. semanticscholar.org
The pyridine-carbonyl scaffold is also integral to the development of functional polymers. For example, pyridine-containing polyelectrolytes, which are ionically conducting polymers, can be synthesized through the polymerization of ethynylpyridines using carbonyl halides as functional initiators. tsijournals.com Furthermore, ligands derived from pyridine dicarboxylic acids are used to construct coordination polymers and metal-organic frameworks (MOFs) with diverse structures and potential applications in catalysis or gas storage. rsc.orgukm.my
The table below highlights some of the materials and specialty chemicals synthesized using this compound or its direct analogues.
| Material Class | Specific Material Example | Precursor | Application/Feature | Reference |
|---|---|---|---|---|
| Pincer Ligand | bis(2-iodophenyl)pyridine-2,6-dicarboxylate | Pyridine-2,6-dicarbonyl dichloride | Forms binuclear Cu(II) complexes for study in coordination chemistry. | mdpi.com |
| Polymetallic Complexes | Tricopper(II) complexes with 2,6-bis(pyrazine-2-carboxamido)pyridine | Pyridine-2,6-dicarbonyl dichloride | Creates approximately linear tricopper(II) arrays held by amide ligands. | rsc.org |
| Macrocyclic Ligand | Chloroethyl-derivatized pentadentate macrocycle | Hydroxyethyl-substituted macrocycle (treated with thionyl chloride) | Forms stable transition metal complexes (Mn, Fe, Co, Ni, Cu, Zn). | squ.edu.om |
| Conducting Polymer | Functional conjugated polyelectrolytes | Ethynylpyridines and functional carbonyl halides | Used in the development of ionically conducting materials. | tsijournals.com |
| Coordination Polymer | Cadmium complex with 4-hydroxypyridine-2,6-dicarboxylate | Pyridine-2,4,6-tricarboxylic acid | Forms discrete tetrameric complexes under hydrothermal conditions. | rsc.org |
The Role of this compound in Coordination Chemistry and Catalysis
This compound, a reactive acyl chloride derivative of picolinic acid, serves as a pivotal precursor in the field of coordination chemistry. Its utility lies in the straightforward manner it introduces the pyridyl-carbonyl moiety into more complex molecular structures. This foundational unit is instrumental in the design and synthesis of a diverse array of ligands, which subsequently form stable complexes with a variety of transition metals. These metal complexes are the subject of intensive research, not only for their interesting structural and spectroscopic properties but also for their potential applications in catalysis. This article will focus exclusively on the role of this compound in the synthesis of specific ligands and the characterization of their corresponding metal complexes.
Role in the Development of Novel Materials
Application in the Synthesis of Polymers
Pyridine-containing polymers often exhibit interesting properties, such as thermal stability and the ability to form metal-coordination polymers. This compound can be used to introduce picolinoyl units into polymer backbones or as side chains, thereby tailoring the material's properties for specific applications, including as pigments. lookchem.com
Established Laboratory Synthesis Routes
The laboratory synthesis of this compound primarily revolves around the chlorination of Pyridine-2-carboxylic acid. This transformation is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org
Carboxylic Acid Chlorination Strategies
The conversion of Pyridine-2-carboxylic acid to its corresponding acid chloride is a fundamental reaction in organic synthesis. wikipedia.org Both thionyl chloride and oxalyl chloride are effective for this purpose, with the choice of reagent often depending on the desired reaction conditions and the scale of the synthesis. rsc.orgresearchgate.net
Using Thionyl Chloride: The reaction of Pyridine-2-carboxylic acid with thionyl chloride is a widely used method. wikipedia.orggoogle.com This process can be accelerated by the addition of a catalyst, such as pyridine. rsc.orgscispace.com The reaction is typically heated to drive it to completion. rsc.org A suspension of 6-(methoxycarbonyl)pyridine-2-carboxylic acid, for instance, can be heated at reflux in dichloromethane (B109758) with thionyl chloride and a catalytic amount of dried DMF. ukm.edu.my
Using Oxalyl Chloride: Oxalyl chloride is another effective reagent for the synthesis of acid chlorides from carboxylic acids. researchgate.netchemicalbook.com It is often considered a milder and more selective reagent compared to thionyl chloride, though it is also more expensive, making it more suitable for smaller-scale preparations. researchgate.net The reaction is typically carried out in a suitable solvent, and like with thionyl chloride, the byproducts are gaseous, which simplifies the workup procedure. researchgate.net For example, to a suspension of a dicarboxylic acid in dichloromethane (DCM), a catalytic amount of DMF can be added, followed by the dropwise addition of oxalyl chloride. mdpi.com
Optimization of Reaction Conditions: Temperature, Solvent, and Anhydrous Environment
The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction conditions.
Temperature: Temperature plays a crucial role in the rate of the chlorination reaction. For instance, in a reaction involving Pyridine-2-carboxylic acid and thionyl chloride, raising the temperature to 85°C for a period of 3 to 7 hours has been shown to lead to the disappearance of the starting material, indicating reaction completion. google.comgoogle.com In another example, refluxing the reaction mixture at 383 K (110°C) for 3 hours is employed. nih.gov
Solvent: The choice of solvent is critical for ensuring proper mixing and facilitating the reaction. Dry solvents such as toluene (B28343), dichloromethane (DCM), or chloroform (B151607) are commonly used. scispace.comnih.gov The use of a non-polar solvent like toluene can be advantageous as it allows for the removal of inorganic or amine salts that might otherwise interfere with subsequent reactions. chemicalbook.com
Anhydrous Environment: Maintaining an anhydrous (water-free) environment is paramount for the successful synthesis of acid chlorides. Acid chlorides are highly reactive towards water, and any moisture present will lead to the hydrolysis of the product back to the carboxylic acid, thus reducing the yield. The use of dry solvents and operating under an inert atmosphere, such as nitrogen, helps to prevent this. google.comgoogle.com
Role of Catalytic Additives in Preparation (e.g., Dimethylformamide)
Catalytic additives are often employed to enhance the rate and efficiency of the chlorination reaction.
Dimethylformamide (DMF): N,N-Dimethylformamide (DMF) is a commonly used catalyst in the preparation of acyl chlorides from carboxylic acids using either thionyl chloride or oxalyl chloride. researchgate.netnih.gov The catalytic action of DMF proceeds through the formation of an imidoyl chloride intermediate (the Vilsmeier reagent), which is a more potent acylating agent. stackexchange.comechemi.com Typically, only a catalytic amount, sometimes just a few drops, of DMF is required. mdpi.comnih.gov In one documented procedure, 0.15 molar equivalents of N,N-dimethylformamide were added to the reaction mixture. google.com
Pyridine: Pyridine can also act as a catalyst in these reactions. rsc.orgscispace.com It functions as a weak base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst. stackexchange.comechemi.com
Table 1: Comparison of Chlorinating Agents for Pyridine-2-carboxylic acid
| Reagent | Typical Conditions | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in a suitable solvent (e.g., DCM, toluene) ukm.edu.mynih.gov | DMF, Pyridine rsc.orgukm.edu.my | Inexpensive, volatile byproducts rsc.org | Can lead to side reactions, harsher conditions may be required chemicalbook.com |
| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating in a solvent (e.g., DCM) mdpi.com | DMF mdpi.com | Milder, more selective, volatile byproducts researchgate.net | More expensive researchgate.net |
Industrial Scale Production Approaches
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents a unique set of challenges that necessitate the development of specialized reactor systems and process methodologies.
Development of Large-Scale Reactor Systems
For industrial production, the synthetic routes are similar to those used in the laboratory but are performed on a much larger scale. This requires the use of large-scale reactors designed for efficient mixing, heat transfer, and handling of potentially corrosive reagents and byproducts. The materials of construction for these reactors are carefully selected to withstand the reaction conditions. The primary goal is to optimize reaction conditions to maximize yield and minimize the formation of byproducts. Purification of the final product is typically achieved through distillation or recrystallization to meet the required purity standards.
Implementation of Continuous Flow Processes for Efficiency
Continuous flow chemistry has emerged as a powerful tool for the efficient and safe production of chemical compounds, including those relevant to the pharmaceutical industry. nih.gov This approach offers several advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous intermediates.
The implementation of continuous flow reactors can ensure efficient mixing and heat transfer, which are critical for maintaining optimal reaction conditions and maximizing yield. For instance, a continuous-flow protocol for a Curtius rearrangement involved mixing a DMF solution of an acyl chloride with a solution of trimethylsilyl (B98337) azide (B81097) (TMSN₃) and pyridine in a microreactor. nih.gov Another example demonstrated the rapid synthesis of 2-pyridyl ketones in a continuous flow system where 2-lithiopyridine was reacted with esters. researchgate.net Such processes can be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates. researchgate.net The ability to precisely control reaction parameters in a continuous flow setup can lead to improved product quality and a safer, more efficient manufacturing process. researchgate.net
Synthesis of this compound Derivatives
Halogenated Pyridine-2-carbonyl Chlorides (e.g., 3-Fluorothis compound)
The synthesis of halogenated pyridine-2-carbonyl chlorides is of significant interest due to their utility as building blocks in medicinal and agricultural chemistry. smolecule.com A general approach to these compounds involves the halogenation of a pyridine derivative followed by conversion to the carbonyl chloride.
For the synthesis of 3-Fluorothis compound , a common precursor is 3-fluoropyridine-2-carboxylic acid. ugent.benih.gov This acid can be prepared from commercially available lithium 3-fluoropicolinate by acidification. ugent.be The subsequent conversion to the carbonyl chloride is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) in a suitable solvent like dry toluene, often with a catalytic amount of DMF. nih.gov
Other halogenated derivatives are synthesized through various routes. For example, 3-Chloro-5-(trifluoromethyl)this compound can be produced industrially in a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride (B91410) over a chromium oxide-alumina catalyst at elevated temperatures. Another laboratory-scale method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with thionyl chloride. The synthesis of 2-halopyridinecarboxamides often starts from the corresponding 2-halopyridinecarbonyl chlorides, which are reacted with aromatic amines. google.comgoogle.com
The synthesis of diversely substituted 3-fluoropyridines can also be achieved through a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia. acs.org This highlights the variety of methods available for creating fluorinated pyridine rings that can be precursors to the corresponding carbonyl chlorides.
Precursors for Chiral Analogues and Stereoselective Synthesis
This compound and its derivatives serve as precursors for the synthesis of chiral molecules, which are crucial in pharmaceutical development. The synthesis of chiral pyridine-containing ligands for asymmetric catalysis is a significant area of research. diva-portal.org
One approach involves the use of chiral starting materials. For instance, pyridine-2,6-dicarbonyl dichloride can be coupled with a chiral amino acid ester, such as D-alanyl methyl ester, to introduce chirality into the molecule. researchgate.net This can then be further modified to create macrocyclic structures.
Stereoselective reductions are another key strategy. The Corey-Bakshi-Shibata (CBS) reduction protocol, using a chiral oxazaborolidine catalyst, can be employed to reduce a carbonyl group with high stereoselectivity, as demonstrated in the synthesis of various natural products. beilstein-journals.org While not directly starting with this compound, this method illustrates a powerful technique for creating chiral centers in molecules that could be analogous to pyridine derivatives.
The Boekelheide rearrangement, when activated by a chiral acyl chloride like (R)-Mosher's acyl chloride, has been shown to proceed with diastereoselectivity, providing a route to enantiomerically enriched 1-(2-pyridinyl)alkyl alcohols. researchgate.net Additionally, the synthesis of aziridinols in a diastereoselective manner can be achieved by the addition of organometallic reagents to aziridine-2-carboxaldehydes, which can be precursors to chiral piperidine (B6355638) and pyrrolidine (B122466) natural products. msu.edu These examples showcase the diverse strategies employed to achieve stereoselectivity in the synthesis of complex molecules derived from pyridine-based precursors.
Purification and Characterization Techniques in Synthesis Research
Methods for Product Isolation and Purification (e.g., Recrystallization)
Following the synthesis of this compound and its derivatives, effective isolation and purification are essential to obtain a product of high purity. Common laboratory techniques include:
Recrystallization : This is a widely used method for purifying solid compounds. For example, 3-fluoropyridine-2-carboxylic acid, a precursor to the corresponding carbonyl chloride, can be recrystallized from a mixture of ethanol (B145695) and water. ugent.be
Column Chromatography : This technique is invaluable for separating compounds from a mixture. For instance, after a reaction to produce N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, the product was purified by silica (B1680970) column chromatography using a hexane/ethyl acetate (B1210297) eluent. ugent.be
Solvent Evaporation and Toluene Co-distillation : After reacting a carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, the excess reagent and solvent are typically removed under reduced pressure. Co-azeotropic distillation with an anhydrous solvent like toluene can be used to remove any remaining volatile residues. mdpi.com
Aqueous Workup : In some cases, an aqueous workup is necessary to remove water-soluble impurities. However, for acid chlorides like this compound, this must be done with caution as they are reactive towards water. In the synthesis of 2-halopyridinecarboxamides, a process using a water-immiscible organic solvent and water allows for the formation of two phases, facilitating separation. google.com
The choice of purification method depends on the physical state (solid or liquid) and stability of the compound, as well as the nature of the impurities.
Spectroscopic and Analytical Confirmation of Synthesized Compounds (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry)
A suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of synthesized this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : This technique provides information about the chemical environment of protons in a molecule. For example, in the characterization of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, the chemical shifts (δ) of the aromatic protons are observed in the range of 7.40-8.81 ppm. ugent.be
¹³C NMR : This method provides information about the carbon skeleton of a molecule. For the same N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, the carbonyl carbon signals appear around 160-165 ppm, while the pyridine ring carbons are observed between 122 and 160 ppm. ugent.beikm.org.my
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. A key characteristic of this compound and its derivatives is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1650-1800 cm⁻¹. For instance, in a study of N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane, the C=O amide stretch was observed at 1667 cm⁻¹. ikm.org.my The spectra of pyridine-containing compounds also show characteristic peaks for the pyridine ring vibrations. kpi.ua
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used to confirm the composition and structure of synthesized compounds. koreascience.kr
The combination of these techniques provides comprehensive evidence for the successful synthesis and purity of the target compounds.
Data Tables
Table 1: Spectroscopic Data for a Representative Pyridine-2-carbonyl Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |
| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | 8.66 (dt, J= 4.5, 1.4 Hz, 1H), 8.22 (dt, J = 7.8, 1.1 Hz, 1H), 8.13 (td, J = 7.7, 1.7 Hz, 1H), 8.02 (ddd, J = 11.3, 8.5, 1.2 Hz, 1H), 7.92–7.85 (m, 1H), 7.78 (ddd, J = 7.5, 4.8, 1.3 Hz, 1H) ugent.be | 161.88, 160.91, 159.53, 159.47, 158.21, 148.97, 148.16, 144.99, 144.93, 138.66, 135.97, 135.92, 130.72, 130.67, 128.35, 127.45, 127.26, 122.94 ugent.be | Not explicitly provided for this specific compound in the search results. |
| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane | 1.68-4.71 (methyl groups), 7.38-8.65 (aromatic protons), 9.45-10.00 (amide N-H) ikm.org.my | 27.72, 28.99 (methyl groups), 124.09-149.32 (aromatic pyridine), 163.52, 164.12 (carbonyl groups) ikm.org.my | 3267 (N-H stretch), 1667 (C=O amide stretch), 1521 (N-H bend), 1234 (C=C stretch) ikm.org.my |
Assessment of Purity and Identification of Impurities (e.g., Hydrolysis Products)
The purity of this compound is critical for its successful application in chemical synthesis, as impurities can lead to unwanted side reactions, lower yields, and compromised purity of the final product. Due to its reactive nature, particularly its sensitivity to moisture, a thorough assessment of its purity and the identification of potential impurities are essential process control steps.
Purity Assessment Methodologies
The determination of purity for this compound, often handled as its more stable hydrochloride salt, employs a range of analytical techniques. Commercial grades of this compound hydrochloride typically specify a purity of 93.0% or greater. labproinc.comfishersci.comapolloscientific.co.ukfishersci.cacymitquimica.com The assessment is not only to quantify the main compound but also to detect and identify any contaminants.
Argentometric Titration: A frequently cited method for assaying this compound hydrochloride is argentometric titration. labscoop.com This classic wet chemistry technique is used to determine the halide content (chloride ions) in the sample. By titrating a solution of the compound with a standardized solution of silver nitrate, the amount of chloride present can be accurately quantified, which provides a purity value for the hydrochloride salt. labscoop.com
Chromatographic Techniques: Modern chromatographic methods are indispensable for a detailed purity profile.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from its non-volatile impurities. The technique can effectively quantify isomeric impurities and degradation products, providing a precise measure of purity.
Gas Chromatography (GC): Coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), GC is highly effective for analyzing volatile components. acs.orggoogle.com GC-MS, in particular, is invaluable as it not only separates impurities but also provides structural information based on their mass fragmentation patterns, aiding in their definitive identification. acs.orggoogle.com A patent for a related synthesis reported a purity of 98% as determined by GC-MS. google.com
The table below summarizes the primary analytical methods used for purity assessment.
| Analytical Method | Purpose | Typical Application |
| Argentometric Titration | Quantifies total chloride content to provide an assay for the hydrochloride salt. labscoop.com | Standard quality control for determining the purity of the salt form. labscoop.com |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the main compound and non-volatile impurities. | Detecting hydrolysis products and unreacted starting materials. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile impurities based on retention time and mass. acs.orggoogle.com | Identifying residual solvents and byproducts from synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound and can identify major impurities. | Structural verification and detection of significant impurities. |
Identification of Common Impurities
Impurities in a batch of this compound can originate from the starting materials, side reactions during synthesis, or degradation during storage.
Hydrolysis Products: The most significant impurity is typically the product of hydrolysis, given that acyl chlorides are highly susceptible to reaction with water. labproinc.com The compound is noted to be moisture-sensitive. labproinc.com Contact with atmospheric or residual moisture leads to the conversion of the carbonyl chloride group to a carboxylic acid. For this compound, the specific hydrolysis product is Picolinic acid (pyridine-2-carboxylic acid). cymitquimica.comchemicalbook.com The presence of picolinic acid is a key indicator of improper handling or degradation.
Synthesis-Related Impurities:
Unreacted Starting Material: The synthesis of this compound commonly involves the chlorination of picolinic acid with reagents like thionyl chloride or oxalyl chloride. google.com Incomplete reaction can result in residual Picolinic acid in the final product. chemicalbook.com
Byproducts: Side reactions during synthesis can generate impurities. While specific byproducts depend on the exact synthetic route, analogous processes for similar compounds like thiophene-2-carbonyl chloride show that minor impurities can include positional isomers or compounds formed from reactions with the chlorinating agent. acs.org
The following table details the common impurities and their origins.
| Impurity Name | Chemical Formula | Origin | Detection Method |
| Picolinic Acid | C₆H₅NO₂ | Hydrolysis of the carbonyl chloride group; cymitquimica.com Incomplete reaction of starting material. chemicalbook.com | HPLC, GC-MS |
| Residual Solvents | Varies | Leftover from the reaction medium or purification steps. | GC-MS |
| Unreacted Chlorinating Agents/Byproducts | Varies (e.g., sulfur compounds from thionyl chloride) | Remnants from the synthesis process. | GC-MS, HPLC |
Nucleophilic Acyl Substitution Mechanisms
The primary mode of reactivity for this compound is nucleophilic acyl substitution. In this two-step mechanism—addition followed by elimination—a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the chloride ion, which is an excellent leaving group.
The reaction of this compound with primary or secondary amines is a robust method for forming N-substituted picolinamides. This transformation often employs Schotten–Baumann conditions, which involve using a base to neutralize the hydrochloric acid (HCl) byproduct. quora.comwikipedia.org
The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. vedantu.comlibretexts.org This forms a tetrahedral intermediate. The reaction is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine. vedantu.combyjus.com The base serves two critical roles: it neutralizes the HCl generated, preventing the protonation of the starting amine, and it can shift the reaction equilibrium towards the product. quora.combyjus.com
In the second stage, the tetrahedral intermediate collapses. The carbon-oxygen double bond is re-established, and the chloride ion is eliminated. libretexts.org A base molecule then removes a proton from the nitrogen atom to yield the final, neutral amide product. vedantu.com
When pyridine is used as the base, it can also act as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. quora.combyjus.com This intermediate is an even more powerful acylating agent, accelerating the reaction with the amine. quora.com
Table 1: Examples of Amide Formation from this compound Derivatives This table showcases the synthesis of various amide compounds through the reaction of this compound precursors with different amines, highlighting the product yields.
| Acyl Chloride Precursor | Amine | Product | Yield (%) | Reference |
| 6-(methoxycarbonyl)this compound | 2-amino-3-methylpyridine | 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 70-88% | ukm.my |
| 6-(methoxycarbonyl)this compound | 2-amino-4-methylpyridine | 6-(4-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 70-88% | ukm.my |
| 6-(methoxycarbonyl)this compound | 2-amino-5-methylpyridine | 6-(5-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 70-88% | ukm.my |
| 6-(methoxycarbonyl)this compound | 2-amino-6-methylpyridine | 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 70-88% | ukm.my |
Reaction with Alcohols for Ester Synthesis
This compound reacts with alcohols to form the corresponding picolinate (B1231196) esters. This reaction is an irreversible alternative to Fischer esterification. libretexts.org The mechanism is a classic nucleophilic acyl substitution. orgosolver.com A base, commonly pyridine, is used to scavenge the HCl produced during the reaction. libretexts.orgorgosolver.com
The mechanistic steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon. orgosolver.com
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The carbonyl group reforms, expelling the chloride ion. orgosolver.com
Deprotonation: The added base (e.g., pyridine) removes the proton from the oxonium ion, yielding the neutral ester and pyridinium (B92312) chloride. orgosolver.comlibretexts.org
The use of a base like pyridine is crucial as it prevents the HCl byproduct from protonating the starting alcohol, which would deactivate it as a nucleophile. libretexts.org
The synthesis of thioesters, such as S-alkyl picolinothioates, is achieved through the reaction of this compound with thiols. Thiols (R-SH) are sulfur analogs of alcohols and are generally more nucleophilic. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism analogous to ester formation.
The thiol attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to eliminate the chloride ion, forming the thioester. While the reaction can proceed directly, it is often catalyzed by a base. The base can deprotonate the thiol to form a thiolate anion (RS⁻), a significantly stronger nucleophile, which accelerates the reaction. masterorganicchemistry.comrsc.org Alternatively, a non-nucleophilic base like triethylamine (B128534) or pyridine can be used simply to neutralize the HCl byproduct. rsc.org The use of acyl chlorides is a common and effective method for the acylation of thiols. researchgate.net
This compound reacts with hydrazides (R-NH-NH₂) to form N'-substituted picolinoyl hydrazides. Hydrazides possess a terminal nucleophilic amino group (-NH₂) that readily attacks the electrophilic carbonyl of the acyl chloride. researchgate.net The mechanism is a nucleophilic acyl substitution, similar to the reaction with amines, resulting in a stable acylhydrazide. researchgate.netajgreenchem.com
These resulting acylhydrazides are important precursors for the synthesis of Schiff base ligands. globalresearchonline.net They can undergo condensation reactions with aldehydes or ketones, where the remaining -NH₂ group of the hydrazide moiety reacts with the carbonyl group of the aldehyde/ketone to form a hydrazone, which contains a C=N double bond. globalresearchonline.netnih.gov Hydrazides can exist in an amide-iminol tautomeric equilibrium, and the iminol form contains the C=N bond characteristic of Schiff bases. nih.gov
The coupling of this compound with amino acids proceeds through the formation of an amide bond between the acyl chloride and the amino group of the amino acid. This reaction is fundamental in peptide synthesis. wikipedia.org The nucleophilic amino group of the amino acid attacks the carbonyl carbon of the acyl chloride in a standard nucleophilic acyl substitution.
A base is required to deprotonate the α-amino group of the amino acid (which often exists as an ammonium (B1175870) salt, ⁺NH₃) to make it nucleophilic. The base also neutralizes the HCl formed during the reaction. This method allows for the formation of a peptide bond, extending a peptide chain. In some advanced applications, the reaction of an acyl chloride with a pyridine derivative can form a more electron-deficient N-acylpyridinium intermediate, which facilitates challenging coupling reactions. nih.gov
Table 2: General Scheme for Amino Acid Coupling This table outlines the reactants and general product for the coupling of this compound with a generic amino acid.
| Reactant 1 | Reactant 2 | Base | Product Type |
| This compound | Amino Acid (e.g., Glycine) | Pyridine or NaOH | N-(pyridin-2-ylcarbonyl)amino acid |
Reactivity with Hydrazides to Form Schiff Base Ligands
Hydrolytic Pathways and Stability Profiles
This compound is highly susceptible to hydrolysis, a reaction that compromises its stability in the presence of water or atmospheric moisture. libretexts.org This reactivity is characteristic of most acyl chlorides. The hydrolytic pathway involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon.
The mechanism proceeds as follows:
Nucleophilic Attack: A water molecule attacks the carbonyl carbon.
Tetrahedral Intermediate: A protonated tetrahedral intermediate is formed.
Elimination & Deprotonation: The intermediate collapses, expelling a chloride ion. A second water molecule acts as a base, deprotonating the intermediate to yield the final product, picolinic acid, and hydrochloric acid. libretexts.org
Due to this rapid hydrolysis, this compound must be stored and handled under strictly anhydrous (moisture-free) conditions to maintain its integrity. libretexts.org Its stability is low in aqueous environments, with hydrolysis leading to the corresponding carboxylic acid. nih.gov
Table 3: Hydrolytic Stability of Related Acyl Chloride Analogs This table presents illustrative half-life data for similar, though not identical, ester compounds in aqueous buffer to demonstrate how hydrolytic stability is quantified. Specific data for this compound was not available in the searched sources.
| Compound Example (Ester Analog) | Assay Conditions (Buffer pH) | Half-life (t½, min) | Reference |
| Pyrazole Benzoic Acid Ester (7e) | pH 7.5 | 450 | nih.gov |
| Pyrazole Ester (10a) | pH 7.5 | 900 | nih.gov |
Reduction Reactions and Product Transformations (e.g., to Pyridine-2-methanol)
This compound can be reduced to its corresponding primary alcohol, Pyridine-2-methanol. This transformation typically proceeds through a nucleophilic acyl substitution mechanism. A common reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion (Cl⁻) is eliminated, resulting in the formation of an aldehyde intermediate. This aldehyde is then further reduced by another equivalent of the reducing agent to yield the primary alcohol. libretexts.org
Another method for the reduction of the carbonyl group in acid chlorides is catalytic hydrogenation. libretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a catalyst, such as Raney Nickel. libretexts.org Similar to hydride reduction, this reaction also proceeds through an aldehyde intermediate which is rapidly reduced to the primary alcohol. libretexts.org It is possible to stop the reaction at the aldehyde stage by using a "poisoned" or less reactive catalyst, such as Lindlar's catalyst. libretexts.org
The choice of reducing agent and reaction conditions can be tailored to achieve the desired product. For instance, the use of milder reducing agents or specific catalysts can allow for the selective reduction of the acid chloride in the presence of other functional groups.
Electronic Effects and Their Impact on Carbonyl Electrophilicity
The reactivity of this compound is significantly influenced by the electronic properties of both the pyridine ring and the carbonyl group. The carbonyl carbon possesses a partial positive charge due to the electronegativity of the oxygen atom, making it an electrophilic center susceptible to nucleophilic attack. libretexts.orgnptel.ac.in
The pyridine ring, being an electron-withdrawing group, further enhances the electrophilicity of the carbonyl carbon. The nitrogen atom in the pyridine ring exerts an inductive electron-withdrawing effect, which destabilizes the carbonyl group and increases the partial positive charge on the carbonyl carbon. libretexts.org This increased electrophilicity makes this compound highly reactive towards nucleophilic acyl substitution reactions. libretexts.org
Resonance effects also play a role. While the lone pair on the chlorine atom can participate in resonance with the carbonyl group, the overlap between the chlorine and carbon orbitals is poor. libretexts.org Consequently, the resonance stabilization is less significant compared to the inductive effect, leading to a highly reactive acyl chloride. libretexts.org The presence of additional electron-withdrawing substituents on the pyridine ring can further modulate the electrophilicity of the carbonyl carbon.
Comparative Reactivity Studies with Structurally Similar Acyl Halides
The reactivity of this compound can be compared to other acyl halides to understand the influence of the pyridine moiety. For instance, when compared to benzoyl chloride, this compound is expected to exhibit different reactivity due to the presence of the nitrogen atom in the aromatic ring. The nitrogen atom in pyridine makes the ring more electron-deficient than the benzene (B151609) ring in benzoyl chloride. brainly.com This generally leads to an increased reactivity of the acyl chloride group towards nucleophiles.
Studies comparing the reactivity of benzoyl chloride and thiobenzoyl chloride have shown that benzoyl chloride is significantly more reactive. nih.gov For example, the reaction of benzoyl chloride with methanol (B129727), catalyzed by pyridine, is about nine times faster than the corresponding reaction with thiobenzoyl chloride. nih.gov This difference in reactivity can be attributed to the charge distributions in the intermediate acylammonium ions. nih.gov
Furthermore, the position of the carbonyl chloride group on the pyridine ring also influences reactivity. For example, isomers like 3-Chlorothis compound will have different electronic properties and, consequently, different reactivity profiles due to the relative positions of the chloro and carbonyl chloride substituents.
Interactive Data Table: Comparative Reactivity
| Acyl Halide | Relative Reactivity with Methanol (Pyridine Catalyzed) | Key Structural Feature |
| Benzoyl Chloride | 9 | Benzene ring |
| Thiobenzoyl Chloride | 1 | Thio-carbonyl group |
This table is for illustrative purposes and the reactivity of this compound would need to be experimentally determined under the same conditions for a direct comparison.
Decomposition Pathways Under Thermal Stress
Under thermal stress, this compound can undergo decomposition. The specific pathways and products of decomposition are dependent on the temperature and the presence of other reagents. nih.gov A common decomposition pathway for acyl chlorides, especially in the presence of moisture, is hydrolysis to the corresponding carboxylic acid, picolinic acid. smolecule.com
Thermal decomposition can also lead to the release of irritating and toxic gases, such as hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). fishersci.comfishersci.co.uk Safety data sheets for similar compounds, like 2-Chloropyridine-3-carbonyl chloride and 2-Chloropyridine-4-carbonyl chloride, highlight that thermal decomposition can generate these hazardous vapors. fishersci.comfishersci.co.uk
The study of thermal decomposition mechanisms is crucial for understanding the stability of the compound and for ensuring safe handling and storage. chemrxiv.orgrsc.org For some related compounds, decomposition has been observed to proceed via dissociation of ligands followed by dimerization or other subsequent reactions. chemrxiv.org While specific, detailed studies on the thermal decomposition of this compound are not extensively available in the provided search results, the general behavior of acyl chlorides and pyridine derivatives suggests that the primary decomposition routes would involve hydrolysis and the release of acidic and other toxic gases.
Theoretical and Computational Studies
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are powerful tools for elucidating the molecular structure, vibrational properties, and electronic nature of molecules like pyridine-2-carbonyl chloride. researchgate.netrsc.orgijesit.commdpi.comacs.org These computational approaches provide detailed insights that complement experimental findings.
Geometry Optimization and Vibrational Analysis (e.g., using DFT, HF)
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to determine the optimized geometry and vibrational frequencies of this compound. researchgate.netelixirpublishers.com Calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set have been shown to be effective for obtaining reliable geometries and vibrational wavenumbers for pyridine (B92270) derivatives. researchgate.netelixirpublishers.com
Studies have shown that this compound is predicted to exist predominantly in a trans conformation in the gas phase. researchgate.net The rotational barrier between the trans and cis conformers has been calculated to be 4.63 kcal/mol. researchgate.net The optimized molecular structure, as determined by these computational methods, provides precise bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties. elixirpublishers.com
Vibrational analysis based on these optimized geometries allows for the assignment of infrared (IR) and Raman spectral bands. researchgate.netelixirpublishers.com For instance, the characteristic C=O stretching vibration for this compound is computationally predicted and observed in the region of 1740-1784 cm⁻¹. elixirpublishers.com A normal coordinate analysis can further be used to provide a complete vibrational assignment for the molecule. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure represents a true energy minimum. researchgate.net
Table 1: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) (IR/Raman) |
|---|---|---|
| C=O Stretch | 1784, 1740 | 1781, 1745 (Raman) |
| C-Cl Stretch | 754, 741 | 754 (IR), 741 (Raman) |
| Pyridine Ring Stretch | 1448 | 1448 (IR), 1449 (Raman) |
| C-N Stretch | 1184, 1188 | 1184 (IR), 1188 (Raman) |
Note: The data presented is a synthesis from related computational studies on pyridine carbonyl chlorides and may not represent a direct 1:1 experimental value for this specific compound under all conditions.
Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Levels)
The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijesit.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. ijesit.comfrontiersin.org
For pyridine derivatives, the HOMO is often located on the pyridine ring and any electron-donating groups, while the LUMO is typically centered on the ring and any electron-withdrawing groups. ijesit.com In this compound, the electron-withdrawing carbonyl chloride group significantly influences the electronic structure. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. ijesit.com Computational studies on similar molecules, like 5-chloro-2-hydroxypyridine, show that the HOMO-LUMO transition involves an electron density transfer from the pyridine ring and substituents to the LUMO, which is delocalized over the molecule. ijesit.com The reactivity of related compounds can be gauged by this energy difference, with a smaller gap generally indicating higher reactivity. wuxiapptec.com
Table 2: Calculated Electronic Properties of a Representative Pyridine Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | (Value from specific calculation) |
| LUMO Energy | (Value from specific calculation) |
| HOMO-LUMO Gap | (Calculated difference) |
Note: Specific values for this compound require dedicated computational studies. The table illustrates the type of data generated.
Prediction and Interpretation of Spectroscopic Data
Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including NMR, IR, and UV-Vis spectra. researchgate.netrsc.org By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. rsc.org Similarly, the calculation of vibrational frequencies and intensities allows for the simulation of IR and Raman spectra, which can then be compared with experimental data for validation and detailed band assignment. researchgate.netelixirpublishers.com
For UV-Vis spectra, time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths. rsc.org These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions. mdpi.com For example, in related pyridine-containing complexes, characteristic bands for the pyridoxal (B1214274) moiety are assigned as π→π* and n→π* transitions. mdpi.com The agreement between calculated and experimental spectra provides confidence in the computational model and the resulting structural and electronic insights. researchgate.net
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound in various chemical transformations. acs.org
Transition State Analysis and Calculation of Energy Barriers
By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS) structures, which are the highest energy points along the reaction coordinate. acs.orgrsc.org The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. acs.org For nucleophilic substitution reactions involving pyridine and acyl chlorides, DFT calculations have been used to model the transition states and determine the energy barriers for different proposed mechanisms. rsc.org For instance, in the reaction of pyridine with acetyl chloride, the free energy barrier for the S_N_m path was calculated to be significantly lower than that of the in-plane σ attack, indicating the preferred reaction pathway. scispace.com
Reaction Energetics and Thermodynamic Considerations
Computational chemistry allows for the calculation of the energies of reactants, intermediates, transition states, and products, providing a comprehensive energetic profile of a reaction. acs.org This includes the calculation of reaction enthalpies, entropies, and Gibbs free energies, which determine the thermodynamic feasibility and spontaneity of a reaction. nist.gov For example, in the reaction of poly(dichlorodicarbonylruthenium) with pyridinecarbaldimine ligands, both kinetic and thermodynamic products were identified, highlighting the importance of considering the full energy landscape of the reaction. acs.org Such calculations can predict whether a reaction is likely to be under kinetic or thermodynamic control. acs.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetyl chloride |
| 5-chloro-2-hydroxypyridine |
| Pyridine |
| Pyridine-2,6-dicarbonyl dichloride |
| Indole-2-carbonyl chloride |
| Pyridine-2-carbaldehyde |
| Pyridine-3-carbaldehyde |
| 2-chloro-5-(trifluoromethyl)pyridine (B1661970) |
| Thionyl chloride |
| β-picoline |
| Chlorine |
| Hydrogen fluoride (B91410) |
| Carbonyl chloride (Phosgene) |
| Pyridoxal |
| S-methyl-isothiosemicarbazone |
| Cisplatin |
| Streptomycin |
| Methylene blue |
| Caffeine |
| Citric acid |
| 1,8-diaminonapthalene |
| 4-methoxy benzaldehyde |
| N-chlorosuccinimide |
| Dichlorohydantoin |
| Trichloroisocyanuric acid |
| 2-MeO-pyridine |
| 2-Cl-pyridine |
| 5-azaindole |
| Trifluoroacetic acid (TFA) |
| Pyrrole-2-carboxylic acid |
| Ketoprofen |
| 4-formyl pyrrole (B145914) |
| t-butyl-3,4,5-trimethyl-2-pyrrole carboxylate |
| 2-(benzylthio)-N-{pyridinylmethylidene}anilines |
| S-benzyl ortho-amino-thiophenol |
| N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide |
| N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
| Triethylamine (B128534) |
| 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile |
| 5-amino-3-methyl-1H-pyrazole |
| 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine |
| Chloranilic acid |
| 2-amino-4,6-dimethylpyridine |
| N-(trifluoromethylsulfonyl) pyridium triflate |
| 2-Ph-pyridine |
| Acyl bromide |
| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride |
| Methyl carboxylate |
| 3-Chloro-5-(trifluoromethyl)this compound |
| Fluopyram |
| Pentyl 2-amino benzoate |
| (E)-N-hydroxy-1-(pyridin-2-yl)methanimine |
| (E)-N-hydroxy-1-(pyridin-3-yl)methanimine |
| 7-hydroxy-5-methyl researchgate.netelixirpublishers.comtriazolo[1,5-a]pyrimidine |
| 2-{(2-aminophenylimino)methyl}phenol |
| 2,6-diacetylpyridinebis(2,4,6-trimethylanil) |
| 2,6-diacetylpyridinebis(2,6-diisopropylanil) |
| Acetophenone |
| Propan-2-ol |
| 3-methoxyacetophenone |
| 4-methoxyacetophenone |
| γ-picoline |
| 2-(aminomethyl)pyridine |
| 2-(hydroxymethyl)pyridine |
| 2,6-bis(5,6-bis(iso-butyl)-1,2,4-triazin-3-yl)pyridine |
Intermolecular Interactions and Crystal Packing Analysis
The solid-state architecture of this compound, like other related heterocyclic carbonyl compounds, is governed by a variety of non-covalent intermolecular interactions. While a specific, detailed crystal structure analysis for this compound is not widely published, extensive studies on closely related analogues, such as bis-(chlorocarbonyl) pyridines, provide significant insight into the likely packing motifs.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comrsc.org For various pyridine derivatives, this method has been employed to deconstruct the crystal packing into contributions from different contact types, such as H···H, H···O/O···H, and H···Cl/Cl···H interactions. mdpi.comuni-regensburg.de In crystals of similar molecules, these analyses reveal the percentage contribution of each type of interaction to the total Hirshfeld surface, providing a detailed fingerprint of the crystal packing. mdpi.comuni-regensburg.de For instance, in related chlorinated pyrrole derivatives, H···Cl/Cl···H contacts were found to account for a significant portion (25-29%) of the intermolecular interactions. uni-regensburg.de It is therefore anticipated that the crystal structure of this compound would similarly feature a combination of C–H⋯O hydrogen bonds, potential π-π stacking of the pyridine rings, and Cl⋯π or other halogen-related contacts, which collectively stabilize the solid-state arrangement. rsc.orgmdpi.com
Correlation of Theoretical Predictions with Experimental Observations
The synergy between theoretical calculations and experimental data is crucial for a comprehensive understanding of a molecule's structural and electronic properties. For this compound, computational studies, particularly those using Density Functional Theory (DFT), have provided valuable predictions regarding its conformational preferences. researchgate.net
Theoretical investigations have been conducted to determine the most stable conformer of this compound. researchgate.net Using the B3LYP hybrid density functional with the 6-311++G** basis set, calculations predict that the molecule predominantly exists in a trans conformation, where the carbonyl group's C=O bond and the ring's nitrogen atom are oriented away from each other. researchgate.net This conformer is predicted to be the most stable in the gas phase. researchgate.net The rotational energy barrier between the trans and the less stable cis conformation was calculated to be 4.63 kcal/mol. researchgate.net Furthermore, the influence of solvents on conformational stability was examined using the Polarized Continuum Model (IEF-PCM), which showed that the trans conformer remains the most stable form even in solution, although its relative stability tends to decrease as the dielectric constant of the solvent increases. researchgate.net
Table 1. Theoretically Predicted Conformational Data for this compound
| Parameter | Predicted Value | Method/Basis Set | Source |
| Predominant Conformer | trans | B3LYP/6-311++G | researchgate.net |
| Rotational Barrier (trans-cis) | 4.63 kcal/mol | B3LYP/6-311++G | researchgate.net |
| Stability in Solution | trans conformer remains stable | IEF-PCM | researchgate.net |
Emerging Research Directions and Future Outlook
Green Chemistry Approaches in Synthesis and Application
The development of environmentally benign chemical processes is a paramount goal in modern chemistry. For the synthesis and application of compounds like Pyridine-2-carbonyl chloride, green chemistry principles focus on reducing waste, avoiding hazardous reagents, and improving atom economy. A significant area of research is the development of solvent- and halide-free methods for creating derivatives that would traditionally be synthesized from this compound.
One such advancement is the direct C-H functionalization of pyridine (B92270) N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas. rsc.org This method provides a green alternative to conventional syntheses that often rely on hazardous phosgene (B1210022) surrogates or heavy metal catalysts like palladium. rsc.org The reaction proceeds without a solvent or halides and is suitable for a wide array of pyridine-2-yl substituted ureas, accommodating both electron-donating and electron-withdrawing groups on the pyridine ring. rsc.org This approach is noted for its good-to-high yields (63-92%) across numerous examples. rsc.org
Key advantages of this green approach include:
Avoidance of Hazardous Reagents: It circumvents the use of toxic materials like phosgene, its surrogates, and carbon monoxide. rsc.org
Elimination of Heavy Metals: The process avoids toxic heavy metal catalysts such as palladium or selenium. rsc.org
Solvent-Free Conditions: The reaction can be performed without a solvent, reducing chemical waste and environmental impact. rsc.org
High Atom Economy: By directly functionalizing the C-H bond, the method represents a more atom-economical pathway compared to traditional multi-step syntheses involving halide intermediates. rsc.org
While traditional methods for preparing this compound itself involve reagents like thionyl chloride or oxalyl chloride from picolinic acid, future green approaches might explore catalytic methods that avoid stoichiometric activating agents, thereby minimizing corrosive byproducts. nih.gov
Chemo- and Regioselectivity in Complex Molecule Synthesis
This compound and its parent structure, the picolinoyl group, are crucial for directing the chemo- and regioselectivity in the synthesis of complex molecules. The strategic placement of functional groups on the pyridine ring is a key aspect of synthetic organic chemistry. researchgate.net
Regioselectivity in Pyridine Functionalization: The direct functionalization of the pyridine ring often presents challenges in controlling regioselectivity. For instance, C-H fluorination of 3-substituted pyridines using silver(II) fluoride (B91410) (AgF₂) demonstrates exclusive selectivity for the 2-position, yielding 2-fluoro-3-substituted pyridines. acs.org This fluorinated intermediate can then undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups specifically at the 2-position, a transformation where this compound would be a key synthon for related amide structures. acs.org
In the case of 3-substituted pyridine N-oxides, C-H functionalization occurs regioselectively to generate ureas bearing a 5-substituted pyridine-2-yl moiety. rsc.org This control is vital for building complex molecular architectures where precise substituent placement is necessary for biological activity or material properties.
Chemoselectivity in Catalysis: The electronic properties of substituents on pyridine ligands, often introduced via precursors like this compound, can modulate the catalytic activity and selectivity of metal complexes. For example, Pd(II) complexes with substituted pyridine ligands have been shown to be effective precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The presence of electron-withdrawing or -donating groups on the pyridine ring significantly alters the physicochemical properties of the coordination compounds and, consequently, their catalytic efficiency. acs.org
Furthermore, the development of catalyst-controlled reactions allows for the synthesis of different products from the same set of starting materials. For example, by choosing between a Palladium or Rhodium catalyst, different α-aminooxime ester regioisomers can be produced in high yields from the same N-(acyloxy)amide and 2H-azirine. rsc.org This highlights how the interplay between the substrate (which could be derived from this compound) and the catalyst dictates the reaction outcome.
Development of this compound-Based Smart Materials
The structural motif derived from this compound is a fundamental building block for the creation of "smart" materials—materials that respond to external stimuli. The pyridine-2-carboxamide unit, readily formed from the acyl chloride, is particularly valuable in supramolecular chemistry and materials science. nih.govmdpi.com
Derivatives based on pyridine-2,6-dicarboxamide, a related scaffold, are exploited for their multiple binding sites, which enable the design of a variety of functional materials. mdpi.com These applications include:
Sensors: The ability to chelate metal cations and small anions makes these structures suitable for chemical sensors. mdpi.com
Coordination Polymers and Networks: The pyridine nitrogen and amide functionalities provide well-defined coordination sites for metal ions (like Cu, Co, Fe, Ni, Pd), leading to the self-assembly of complex supramolecular architectures. nih.govmdpi.com
Luminescent Materials: Metal complexes incorporating N-(pyridine-2-carbonyl)pyridine-2-carboxamide ligands have been shown to possess strong luminescence characteristics. nih.gov
Recent research has also focused on grafting pyridine-containing moieties onto polymer backbones to create new functional polymers. For example, copolymers of acrylic acid and styrene (B11656) have been modified using a Hantzsch pyridine synthesis-type reaction to incorporate pyridine units, resulting in materials with fluorescence properties. mdpi.com The fluorescence emission in these polymers is associated with molecular interactions involving the carbonyl group and the pyridine backbone. mdpi.com
Advanced Spectroscopic and Analytical Techniques for Detailed Characterization
The unambiguous structural confirmation of this compound and its derivatives is essential and is achieved through a combination of advanced spectroscopic and analytical methods. pg.edu.plukm.my These techniques provide detailed insights into the molecular structure, purity, and electronic properties of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to determine the number and environment of hydrogen atoms. For derivatives of this compound, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the chemical shifts of the protons on the pyridine rings provide information about the electronic effects of the substituents. ukm.my
¹³C NMR: Carbon NMR is employed to identify the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon (C=O) is particularly characteristic and confirms the presence of the amide or ester functionality. ukm.myijcrt.org In conjugated systems, the carbonyl groups typically resonate in the range of δ 130–140 ppm. ijcrt.org
Infrared (IR) Spectroscopy:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify specific functional groups. In the context of this compound derivatives, key absorption bands include the C=O stretching vibration of the carbonyl group and N-H stretching vibrations in amide derivatives. ukm.myijcrt.org For example, a broad absorption band in the 3300–3400 cm⁻¹ region is indicative of N-H stretching in hydrogen-bonded amide groups. ijcrt.org
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and molecular formula of a compound. pg.edu.pl Techniques like Electrospray Ionization (ESI-MS) are used to confirm the successful formation of target molecules, often by observing ions such as [M+Na]⁺ or [M-Cl]⁺. acs.org
X-ray Crystallography:
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. acs.orgmdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the behavior of these molecules in the solid state. mdpi.com
Below is a summary of the techniques used for characterization:
| Analytical Technique | Information Provided | Typical Application for this compound Derivatives |
| ¹H NMR | Identifies the chemical environment and connectivity of protons. | Confirms the structure and substitution pattern on the pyridine rings. ukm.my |
| ¹³C NMR | Determines the carbon framework of the molecule. | Verifies the presence of the carbonyl group and other carbon atoms. ukm.myijcrt.org |
| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Detects characteristic C=O, N-H, and C-N stretching vibrations. ukm.myijcrt.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines molecular weight and elemental composition (HR-MS). acs.orgpg.edu.pl |
| X-ray Crystallography | Provides the precise 3D arrangement of atoms in a crystal. | Elucidates bond lengths, angles, and supramolecular packing. acs.orgmdpi.com |
| UV-Visible Spectroscopy | Measures the absorption of light by the molecule. | Characterizes the electronic transitions within the molecule. ukm.myijcrt.org |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S). | Confirms the empirical and molecular formula of the compound. ijcrt.org |
Q & A
Q. What are the recommended laboratory synthesis methods for Pyridine-2-carbonyl chloride hydrochloride?
this compound hydrochloride is typically synthesized via the reaction of pyridine-2-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. The reaction is conducted in an inert solvent (e.g., dichloromethane or toluene) at reflux. After completion, excess reagent is removed under reduced pressure, and the product is purified by recrystallization from dry ethyl acetate or hexane. Strict exclusion of moisture is critical to prevent hydrolysis to pyridine-2-carboxylic acid .
Q. How should researchers handle and store this compound to ensure stability?
Due to its hygroscopic and corrosive nature, the compound must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 0–6°C. Avoid exposure to moisture, heat, or oxidizing agents. Handling requires PPE (gloves, goggles, lab coat) and use of a fume hood. Spills should be neutralized with dry sodium bicarbonate and disposed of as hazardous waste .
Q. What analytical techniques are suitable for confirming the structure and purity of this compound hydrochloride?
- FT-IR Spectroscopy : A sharp carbonyl (C=O) stretch near 1770 cm⁻¹ confirms the acyl chloride group.
- ¹H NMR (DMSO-d₆) : Aromatic protons appear as a multiplet in the δ 7.5–8.5 ppm range.
- Elemental Analysis : Verify chlorine content (~39.8% Cl by weight).
- Melting Point : Reported values range from 123°C (pure) to lower values if hydrolyzed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or reactivity data?
Discrepancies in melting points (e.g., 123°C vs. lower values) often arise from impurities or partial hydrolysis. To address this:
- Perform recrystallization under anhydrous conditions.
- Use Karl Fischer titration to assess moisture content.
- Compare spectroscopic data (e.g., ¹³C NMR for carbonyl carbon at ~165 ppm) with literature .
Contradictory reactivity data (e.g., with amines or alcohols) may stem from solvent polarity or trace water. Systematic kinetic studies under controlled conditions (e.g., dry DMF vs. THF) are recommended .
Q. What strategies mitigate side reactions during nucleophilic acyl substitution?
this compound hydrochloride is highly reactive, but competing hydrolysis can occur. Strategies include:
- Using aprotic solvents (e.g., acetonitrile) and molecular sieves.
- Pre-activating nucleophiles (e.g., pre-forming Grignard reagents).
- Employing Schlenk-line techniques for oxygen/moisture-sensitive reactions.
Monitor reaction progress via TLC (eluent: 9:1 hexane/ethyl acetate) to detect hydrolyzed byproducts .
Q. How is this compound applied in coordination chemistry or pharmaceutical intermediate synthesis?
The acyl chloride group reacts with amines to form amides, enabling synthesis of pyridine-based ligands for metal complexes (e.g., Co(II), Cu(II)). For example:
Q. What decomposition products form under thermal stress, and how are they analyzed?
Thermogravimetric analysis (TGA) shows decomposition above 150°C, releasing HCl gas (detected via FT-IR) and forming pyridine-2-carboxylic acid. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. For safe scale-up, ensure reactions avoid temperatures >100°C .
Methodological Considerations
Q. How can researchers optimize reaction yields in large-scale syntheses?
- Use syringe pumps for controlled addition of chlorinating agents to minimize exothermic side reactions.
- Employ flow chemistry setups to enhance heat dissipation.
- Monitor reaction completion via in-situ IR spectroscopy (C=O stretch at 1770 cm⁻¹) .
Q. What safety protocols are critical for handling this compound in electrophilic substitution reactions?
- Ventilation : Use scrubbers to neutralize HCl vapors.
- Quenching : Excess reagent should be quenched with ice-cold sodium bicarbonate.
- Emergency Protocols : Eye exposure requires immediate flushing with water for 15+ minutes; skin contact necessitates removal of contaminated clothing and washing with soap .
Q. How does the electronic nature of the pyridine ring influence reactivity?
The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Substituent effects can be studied via Hammett plots using derivatives (e.g., 4-methylthis compound). Computational studies (DFT) further elucidate charge distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
